molecular formula C9H3F3INO2 B1311749 6-Iodo-4-trifluoromethyl-isatin CAS No. 259667-71-5

6-Iodo-4-trifluoromethyl-isatin

Cat. No. B1311749
M. Wt: 341.02 g/mol
InChI Key: PIZDFQVLDVEAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-4-trifluoromethyl-isatin, also known as 6-iodo-4-(trifluoromethyl)-1H-indole-2,3-dione, is a chemical compound with the molecular formula C9H3F3INO2 . It has a molecular weight of 341.03 g/mol . This compound is used for research and development purposes .


Molecular Structure Analysis

The InChI code for 6-Iodo-4-trifluoromethyl-isatin is 1S/C9H3F3INO2/c10-9(11,12)4-1-3(13)2-5-6(4)7(15)8(16)14-5/h1-2H,(H,14,15,16) . The compound has a complex structure with multiple functional groups, including an iodine atom, a trifluoromethyl group, and two carbonyl groups .


Physical And Chemical Properties Analysis

6-Iodo-4-trifluoromethyl-isatin has a molecular weight of 341.02 g/mol . It has a topological polar surface area of 46.2 Ų . The compound has a complexity of 344 .

Scientific Research Applications

  • Antiviral Agents

    • Application : Isatin derivatives have shown remarkable and broad-spectrum antiviral properties. They have been used in the development of therapies to combat viruses that have resulted in large outbreaks with serious health, economic, and social consequences, such as SARS-COV-2 .
    • Methods : The antiviral activity of isatin derivatives is studied through structure-activity relationships (SARs) along with mechanistic and molecular modeling studies .
    • Results : The use of isatin derivatives has provided tremendous opportunities in the area of drug discovery, especially in the development of potent and cost-effective antiviral therapies .
  • Drug Synthesis

    • Application : Isatin and its derivatives represent an important class of heterocyclic compounds that can be used as precursors for drug synthesis .
    • Methods : Research has been done regarding the synthesis of N-, C2-, and C3-substituted and spiro derivatives of isatin .
    • Results : These reactions produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .
  • Anti-Fungal Agents

    • Application : Isatin derivatives have been used in the development of therapies to combat fungal infections .
    • Methods : The anti-fungal activity of isatin derivatives is studied through in vitro experiments .
    • Results : Some isatin derivatives have shown promising results in inhibiting the growth of various fungi .
  • Anti-Microbial Agents

    • Application : Isatin derivatives have been used in the development of therapies to combat microbial infections .
    • Methods : The anti-microbial activity of isatin derivatives is studied through in vitro experiments .
    • Results : Some isatin derivatives have shown promising results in inhibiting the growth of various microbes .
  • Anti-Diabetic Agents

    • Application : Isatin derivatives have been used in the development of therapies to combat diabetes .
    • Methods : The anti-diabetic activity of isatin derivatives is studied through in vitro and in vivo experiments .
    • Results : Some isatin derivatives have shown promising results in controlling blood glucose levels .
  • Anti-Inflammatory Agents

    • Application : Isatin derivatives have been used in the development of therapies to combat inflammation .
    • Methods : The anti-inflammatory activity of isatin derivatives is studied through in vitro and in vivo experiments .
    • Results : Some isatin derivatives have shown promising results in reducing inflammation .
  • Dye Industry

    • Application : Isatin derivatives have been used in the dye industry .
    • Methods : The use of isatin derivatives in dye synthesis is studied through various chemical reactions .
    • Results : Isatin derivatives have been used to produce various dyes .
  • Corrosion Prevention

    • Application : Isatin derivatives have been used in corrosion prevention .
    • Methods : The use of isatin derivatives in corrosion prevention is studied through various experiments .
    • Results : Isatin derivatives have shown promising results in preventing corrosion .

Safety And Hazards

When handling 6-Iodo-4-trifluoromethyl-isatin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

6-iodo-4-(trifluoromethyl)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3INO2/c10-9(11,12)4-1-3(13)2-5-6(4)7(15)8(16)14-5/h1-2H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZDFQVLDVEAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=O)N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433946
Record name 6-Iodo-4-trifluoromethyl-isatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-4-trifluoromethyl-isatin

CAS RN

259667-71-5
Record name 6-Iodo-4-trifluoromethyl-isatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude 3,3-dibromo-4-trifluoromethyl-6-iodooxindole (35.11 g) prepared above was dissolved in MeOH (1200 mL) and H2O (300 mL) was added. The resulting mixture was heated at reflux for 3 hours and then aqueous 48% HBr (10 mL) was added. The solution was then heated at reflux for 27 hours. The MeOH solvent was removed in vacuo to give a brown/yellow solid. The solid was isolated by filtration, washing the collected solid with copious amounts of H2O. The solid was then dried overnight in a vacuum desiccator (NaOH as desiccant) to give the desired isatin as a light brown solid (20.8214 g, 95% (two steps)).
Name
3,3-dibromo-4-trifluoromethyl-6-iodooxindole
Quantity
35.11 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Four

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